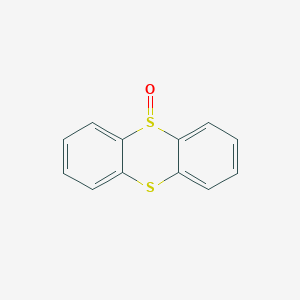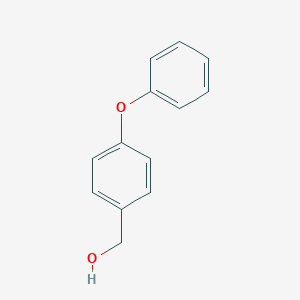
methyl 3-(4-chlorophenyl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methyl 3-(4-chlorophenyl)propiolate involves several steps. One common method includes the reaction of 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester with appropriate reagents . The synthetic route typically involves saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide . The model ester can also be transformed into the corresponding trichloroacetimidate or acetate by reacting with trichloroacetonitrile and acetic anhydride, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
methyl 3-(4-chlorophenyl)propiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trichloroacetonitrile, acetic anhydride, and TMSOTf (trimethylsilyl trifluoromethanesulfonate) . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trichloroacetonitrile and acetic anhydride can yield trichloroacetimidate or acetate derivatives .
Wissenschaftliche Forschungsanwendungen
In medical research, it has been studied for its role in drug development, particularly for its antiproliferative and apoptotic activities against cancer cells . The compound has shown selective inhibition of colon cancer cell proliferation, making it a promising candidate for further investigation . In environmental research, it may be used to study the effects of chemical compounds on ecosystems and their potential role in pollution management . Industrial research applications include its use in manufacturing processes to improve product quality and efficiency .
Wirkmechanismus
The mechanism of action of methyl 3-(4-chlorophenyl)propiolate involves its interaction with molecular targets and pathways within cells. The compound has shown affinity for heat shock proteins, such as TRAP1, which may explain its antiproliferative activities . By binding to these proteins, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
methyl 3-(4-chlorophenyl)propiolate can be compared with other similar compounds, such as 3-(4-Chlorophenyl)propanoic acid and methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . These compounds share structural similarities but differ in their chemical properties and applications. For example, 3-(4-Chlorophenyl)propanoic acid is used in different synthetic routes and has distinct chemical properties compared to this compound
Eigenschaften
IUPAC Name |
methyl 3-(4-chlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXQAIHXHGPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356531 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-18-6 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














